An In-depth Technical Guide to Boc-Ser(tBu)-OH: A Key Building Block in Peptide Synthesis
An In-depth Technical Guide to Boc-Ser(tBu)-OH: A Key Building Block in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-O-tert-butyl-L-serine, commonly known as Boc-Ser(tBu)-OH. It is an essential protected amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS) and other areas of organic chemistry.[1][2][3] This document details its chemical structure, properties, applications, and the experimental protocols for its use, aiming to equip researchers with the necessary information for its effective application.
Chemical Structure and Properties
Boc-Ser(tBu)-OH is a derivative of the amino acid L-serine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group and the side-chain hydroxyl group is protected by a tert-butyl (tBu) ether.[1][2] This dual-protection strategy is fundamental to its utility, allowing for the selective deprotection and reaction at specific sites during complex synthetic sequences.[2] The Boc group is acid-labile, typically removed with acids like trifluoroacetic acid (TFA), while the tBu group also requires strong acid for cleavage, making them compatible within the Boc-SPPS strategy.[1][4]
The chemical structure of Boc-Ser(tBu)-OH is as follows:
Quantitative Data Summary
A summary of the key physicochemical properties of Boc-Ser(tBu)-OH is presented in the table below for easy reference.
| Property | Value | References |
| IUPAC Name | (2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [5][6] |
| Synonyms | N-alpha-t-Butyloxycarbonyl-O-t-butyl-L-serine, Boc-O-tert-butyl-L-serine | [5][7][8] |
| CAS Number | 13734-38-8 | [1][2][5] |
| Molecular Formula | C₁₂H₂₃NO₅ | [1][5][8][9] |
| Molecular Weight | 261.31 g/mol | [5][6][9] |
| Appearance | Solid / Powder | |
| Melting Point | 161-164 °C (for DCHA salt) | |
| Optical Activity | [α]20/D +24.5±1.5°, c = 1% in DMF (for DCHA salt) | |
| Storage | 2-8°C |
Note: Some properties, such as melting point, are reported for the commonly supplied dicyclohexylammonium (DCHA) salt form (CAS No: 18942-50-2), which enhances the compound's stability and handling.[10]
Core Applications in Peptide Synthesis
The primary application of Boc-Ser(tBu)-OH is in solid-phase peptide synthesis (SPPS) utilizing the Boc protection strategy.[1][11] The orthogonal protection scheme prevents unwanted side reactions involving the nucleophilic hydroxyl side-chain of serine during peptide bond formation.[2][10]
Key Roles:
-
Peptide Chain Elongation: It serves as a building block for introducing serine residues into a growing peptide chain. The protected amino and hydroxyl groups ensure that coupling reactions occur specifically at the C-terminus.[5]
-
Synthesis of Complex Peptides: The Boc strategy, while older than the Fmoc strategy, remains advantageous for the synthesis of certain peptides, such as hydrophobic sequences or those containing acid-sensitive moieties other than the protecting groups.[11]
-
Organic Synthesis: Beyond peptides, Boc-Ser(tBu)-OH is a versatile intermediate in organic synthesis. For instance, it can be converted into glyoxylyl-functionalized molecules for bioconjugation or the creation of heterocyclic compounds.[2]
Experimental Protocols
Successful incorporation of Boc-Ser(tBu)-OH into a peptide sequence requires careful handling and specific activation protocols, especially when starting from the DCHA salt.
3.1. Conversion of Boc-Ser(tBu)-OH·DCHA Salt to Free Acid
Before use in a coupling reaction, the DCHA salt must be converted to the free carboxylic acid.[10]
Materials:
-
Boc-Ser(tBu)-OH·DCHA salt
-
Dichloromethane (DCM) or Ethyl Acetate
-
10% aqueous citric acid or potassium bisulfate (KHSO₄), ice-cold
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, filter paper, rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-Ser(tBu)-OH·DCHA salt in a suitable organic solvent like DCM or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with an equal volume of ice-cold 10% aqueous citric acid or KHSO₄. This step protonates the dicyclohexylamine, making it water-soluble and removing it from the organic phase.
-
Water Wash: Wash the organic layer with deionized water to remove residual acid.
-
Brine Wash: Perform a final wash with brine to remove the majority of the dissolved water from the organic layer.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filtration and Evaporation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the free acid as a solid or oil. The product should be used promptly or stored under inert gas at low temperature.[10]
3.2. Standard Coupling Protocol in Boc-SPPS
This protocol describes a typical manual coupling step using Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).
Materials:
-
Resin-bound peptide with a free N-terminal amino group
-
Boc-Ser(tBu)-OH (free acid form)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser (ninhydrin) test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or DCM.
-
Boc Deprotection: Remove the N-terminal Boc group from the resin-bound peptide using an appropriate acidic solution (e.g., 50% TFA in DCM).
-
Washing: Wash the resin thoroughly with DCM followed by DMF to remove residual acid and prepare for coupling.
-
Pre-activation: In a separate vessel, dissolve 3-4 equivalents of Boc-Ser(tBu)-OH and 3-4 equivalents of HOBt in DMF. Add 3-4 equivalents of DIC and allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture for 1-4 hours at room temperature.
-
Monitoring: Monitor the completion of the reaction using the Kaiser test. A yellow result indicates that the primary amine has been consumed and the coupling is complete.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products. The resin is now ready for the next deprotection and coupling cycle.[10]
Visualized Workflow
The following diagram illustrates the logical workflow for a single coupling cycle using Boc-Ser(tBu)-OH in solid-phase peptide synthesis.
Caption: Workflow for one cycle of Boc-Ser(tBu)-OH incorporation in SPPS.
This guide provides foundational knowledge for the effective use of Boc-Ser(tBu)-OH. By understanding its properties and adhering to established protocols, researchers can reliably incorporate this crucial building block into complex peptides for a wide range of applications in research and drug development.
References
- 1. Boc-Ser(tBu)-OH | 13734-38-8 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy Boc-Ser(tBu)-OH | 13734-38-8 [smolecule.com]
- 6. (2S)-3-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | C12H23NO5 | CID 7017896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. boc-ser(tbu)-oh AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
